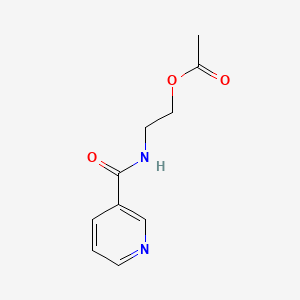

SG-209

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

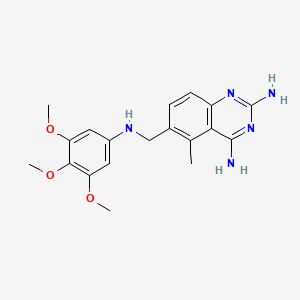

SG-209, also known as N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide, is primarily a potassium channel opener . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in muscle and nerve cells. By opening these channels, this compound allows potassium ions to flow out of the cell, leading to hyperpolarization and a decrease in cellular excitability .

Mode of Action

This compound interacts with its targets, the potassium channels, by binding to them and inducing a conformational change that opens the channel . This allows potassium ions to flow out of the cell, leading to hyperpolarization. Hyperpolarization makes it more difficult for the cell to reach the threshold needed to generate an action potential, thus reducing the cell’s excitability .

Biochemical Pathways

It is known that the activation of potassium channels can influence various cellular processes, including the regulation of membrane potential, cell volume, and the secretion of hormones

Pharmacokinetics

As a potassium channel opener, it is likely to have a rapid onset of action and a relatively short half-life, similar to other drugs in this class .

Action Environment

The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status . .

Analyse Biochimique

Biochemical Properties

SG-209 interacts with various enzymes and proteins, particularly potassium channels . By opening these channels, it leads to vasodilation . This interaction with potassium channels is a key aspect of its biochemical role .

Cellular Effects

This compound has been shown to dilate tracheal smooth muscle and increase blood flow to the trachea in dogs . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with potassium channels . By opening these channels, it induces vasodilation . This action at the molecular level can lead to changes in gene expression, enzyme inhibition or activation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[2-(Acétoxy)éthyl]-3-pyridinecarboxamide implique généralement la réaction de l'acide 3-pyridinecarboxylique avec le 2-aminoéthanol, suivie d'une acétylation. Les conditions de réaction impliquent souvent l'utilisation d'anhydride acétique en présence d'une base telle que la pyridine .

Méthodes de production industrielle

Les méthodes de production industrielle de N-[2-(Acétoxy)éthyl]-3-pyridinecarboxamide sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour répondre à des quantités plus importantes. Le processus implique les mêmes étapes clés: la réaction de l'acide 3-pyridinecarboxylique avec le 2-aminoéthanol et l'acétylation ultérieure .

Analyse Des Réactions Chimiques

Types de réactions

N-[2-(Acétoxy)éthyl]-3-pyridinecarboxamide subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.

Réduction: Les réactions de réduction peuvent le convertir en ses formes réduites.

Substitution: Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

N-[2-(Acétoxy)éthyl]-3-pyridinecarboxamide a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Industrie: Le composé est utilisé dans la production de divers produits pharmaceutiques et intermédiaires chimiques.

Mécanisme d'action

N-[2-(Acétoxy)éthyl]-3-pyridinecarboxamide exerce ses effets en ouvrant les canaux potassiques et en donnant de l'oxyde nitrique. Cette double action conduit à la vasodilatation et à l'inhibition de la libération du facteur de nécrose tumorale alpha . Les cibles moléculaires comprennent les canaux potassiques et les voies de l'oxyde nitrique, qui jouent un rôle crucial dans la régulation cardiovasculaire et immunitaire .

Applications De Recherche Scientifique

N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.

Comparaison Avec Des Composés Similaires

Composés similaires

Nicorandil: Un vasodilatateur coronaire sans nitrate qui active également les canaux potassiques.

Acétate de 2-(nicotinamido)éthyle: Un autre dérivé de la nicotinamide avec des propriétés similaires.

Unicité

N-[2-(Acétoxy)éthyl]-3-pyridinecarboxamide est unique en raison de sa double action d'ouvreur de canaux potassiques et de donneur d'oxyde nitrique. Cette combinaison de propriétés en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICNNKLTFYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232353 | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83440-03-3 | |

| Record name | SG 209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

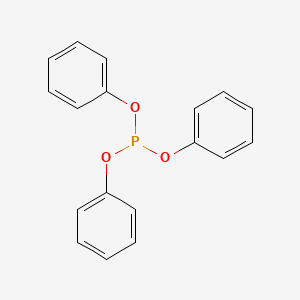

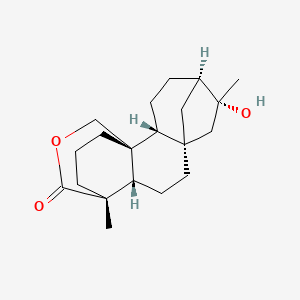

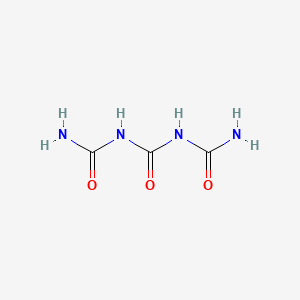

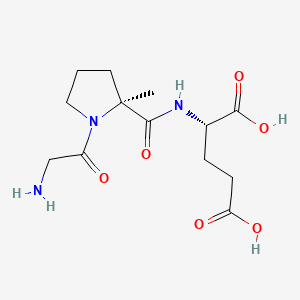

Feasible Synthetic Routes

A: SG-209 functions as a direct activator of ATP-sensitive potassium channels (KATP). [] These channels play a crucial role in various cellular processes, including regulating vascular tone. By activating KATP channels located on endothelial cells, this compound initiates a cascade of downstream effects that ultimately promote angiogenesis - the formation of new blood vessels. []

A: While the exact mechanisms are still under investigation, research suggests that KATP channel activation by this compound modulates key signaling pathways involved in endothelial cell proliferation, migration, and network formation. [] These cellular processes are essential for the development of new blood vessels.

A: Research indicates that this compound's ability to stimulate angiogenesis is comparable in potency and efficacy to vascular endothelial growth factor (VEGF), a well-established and potent angiogenic factor. [] This finding positions this compound as a potentially valuable tool for further investigating the complexities of angiogenesis.

A: Studies in canine coronary arteries revealed that the vasodilatory potency and mechanism of action among nicorandil derivatives are significantly influenced by the specific group present at the C2 position of the N-ethylnicotinamide structure. [, ] This highlights the importance of structural modifications in modulating the pharmacological properties of these compounds.

A: While the research primarily focuses on understanding this compound's mechanism of action and its role in angiogenesis, the findings suggest its potential therapeutic value. [] For instance, inducing angiogenesis could be beneficial in conditions like ischemia, where restoring blood flow to tissues is crucial.

A: Research suggests that non-selective KATP channel blockers, like sulfonylureas used in type II diabetes treatment, might negatively impact angiogenesis due to their action on endothelial KATP channels. [] This highlights the importance of developing more selective KATP modulators that can target specific cell types, such as pancreatic β-cells, without interfering with beneficial endothelial KATP channel activity.

A: Yes, studies using rabbit femoral arteries demonstrate that this compound, similar to nicorandil, can decrease cytosolic calcium concentrations. [] This effect contributes to the relaxation of vascular smooth muscle and the vasodilatory properties observed with these compounds.

A: Interestingly, while nicorandil was found to stimulate pancreatic exocrine secretion in canine models, this compound did not exhibit this effect. [] This discrepancy suggests that the nitrate moiety present in nicorandil, but absent in this compound, plays a crucial role in stimulating pancreatic secretion.

A: Yes, research has shown that modifications to the this compound structure, particularly at the C2 position of the N-ethylnicotinamide moiety, can significantly influence its vasodilatory potency and mechanism of action. [, ] For example, replacing the acetoxy group with a nitroxy group (as in nicorandil) leads to enhanced vasodilatory effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1681581.png)